molecular formula C13H12ClN3O3 B4368617 3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4368617
M. Wt: 293.70 g/mol
InChI Key: PODPSNJAKLRRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as CCPA, is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its use as a cardiovascular agent and as a tool to study adenosine receptors. In

Mechanism of Action

3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid acts as an adenosine A1 receptor agonist, which leads to the activation of downstream signaling pathways. This results in the reduction of heart rate, vasodilation, and inhibition of cardiac contractility. 3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the reduction of heart rate and blood pressure, vasodilation, and inhibition of cardiac contractility. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for adenosine A1 receptors. It is also relatively stable and easy to synthesize. However, 3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has some limitations, including its potential toxicity and the need for careful dosing in animal studies.

Future Directions

For research on 3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid include further studies on its mechanism of action, optimization of its pharmacological properties, and evaluation of its potential therapeutic benefits in clinical trials. Additionally, 3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid could be used as a tool to study the role of adenosine receptors in various physiological and pathological conditions.

Scientific Research Applications

3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to be a potent and selective agonist of adenosine A1 receptors, which are involved in the regulation of cardiovascular function. 3-{[(3-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been used as a tool to study the role of adenosine receptors in various physiological and pathological conditions, including ischemia-reperfusion injury, myocardial infarction, and hypertension.

properties

IUPAC Name

3-[(3-chlorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-17-7-10(13(19)20)11(16-17)12(18)15-6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODPSNJAKLRRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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